molecular formula C4HBrF3NS B168436 4-Bromo-2-(trifluoromethyl)thiazole CAS No. 141761-77-5

4-Bromo-2-(trifluoromethyl)thiazole

Cat. No. B168436
M. Wt: 232.02 g/mol
InChI Key: JWIFAKPFCFVBQD-UHFFFAOYSA-N
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Description

“4-Bromo-2-(trifluoromethyl)thiazole” is a chemical compound with the molecular formula C4HBrF3NS . It is a colorless liquid .


Synthesis Analysis

The synthesis of 2-trifluoromethyl thiazoles involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates . Another synthetic pathway involves the use of 2,2,2-Trifluoroacetaldehyde O - (aryl)oxime .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(trifluoromethyl)thiazole” can be represented by the InChI code: 1S/C4HBrF3NS/c5-2-1-10-3 (9-2)4 (6,7)8/h1H .


Physical And Chemical Properties Analysis

“4-Bromo-2-(trifluoromethyl)thiazole” has a molecular weight of 232.02 g/mol . It is a colorless liquid . The compound has a boiling point of 146.7±40.0 °C and a density of 1.904±0.06 g/cm3 .

Scientific Research Applications

Field: Medicinal Chemistry

  • Application : Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
  • Methods of Application : Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
  • Results : The biological outcomes of these compounds depend greatly on the substituents on a particular position of the thiazole ring . For instance, 2,4-disubstituted thiazoles show a wide range of biological activities, such as anti-inflammatory, antitumor, antiviral, anticonvulsant antimycobacterial, antimicrobial, antidiabetic, and antioxidant .

Field: Antimicrobial Research

  • Application : Thiazoles, including 2,4-disubstituted thiazoles, have been studied for their antimicrobial properties .
  • Methods of Application : New thiazole derivatives are synthesized and their in vitro antimicrobial activity is tested against various selected bacterial and fungal strains .
  • Results : The antimicrobial properties of these compounds depend on the specific substituents on the thiazole ring . Some compounds have shown promising results against certain strains .

Field: Anticancer Research

  • Application : Some 2,4-disubstituted thiazoles have been investigated for their potential anticancer activity .
  • Methods of Application : These compounds are synthesized and their in vitro anticancer activity is tested .
  • Results : The anticancer activity of these compounds can vary greatly depending on the specific substituents on the thiazole ring .

Field: Antiviral Research

  • Application : Some 2,4-disubstituted thiazoles have been investigated for their potential antiviral activity .
  • Methods of Application : These compounds are synthesized and their in vitro antiviral activity is tested .
  • Results : The antiviral activity of these compounds can vary greatly depending on the specific substituents on the thiazole ring .

Field: Antidiabetic Research

  • Application : Some 2,4-disubstituted thiazoles have been studied for their potential antidiabetic properties .
  • Methods of Application : These compounds are synthesized and their in vitro antidiabetic activity is tested .
  • Results : The antidiabetic properties of these compounds depend on the specific substituents on the thiazole ring .

Field: Antioxidant Research

  • Application : Some 2,4-disubstituted thiazoles have been investigated for their potential antioxidant activity .
  • Methods of Application : These compounds are synthesized and their in vitro antioxidant activity is tested .
  • Results : The antioxidant activity of these compounds can vary greatly depending on the specific substituents on the thiazole ring .

Safety And Hazards

“4-Bromo-2-(trifluoromethyl)thiazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, and inhalation or ingestion can be harmful .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrF3NS/c5-2-1-10-3(9-2)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIFAKPFCFVBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)thiazole

CAS RN

141761-77-5
Record name 4-bromo-2-(trifluoromethyl)-1,3-thiazole
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